Wieland-Miescher ketone

説明

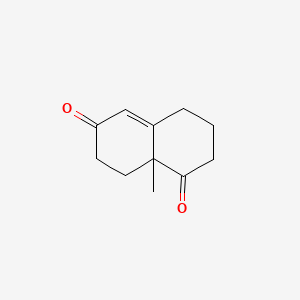

Structure

2D Structure

3D Structure

特性

IUPAC Name |

8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11-6-5-9(12)7-8(11)3-2-4-10(11)13/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHDRUMZDHWHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40894783 | |

| Record name | 3,4,8,8a-Tetrahydro-8a-methyl-(2H,7H)naphthalene-1,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20007-72-1, 33878-99-8 | |

| Record name | (±)-Wieland-Miescher ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20007-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methyl-delta5,10-octalin-1,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020007721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9(S)-Methyl-delta-5(10)-octalin-1,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033878998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20007-72-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,8,8a-Tetrahydro-8a-methyl-(2H,7H)naphthalene-1,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,8,8a-tetrahydro-8a-methyl-(2H,7H)naphthalene-1,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-METHYL-.DELTA.5,10-OCTALIN-1,6-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAX7VUD577 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Evolution of Wieland Miescher Ketone Research

Initial Discovery and Early Synthetic Efforts

The Wieland-Miescher ketone was first synthesized in its racemic form by Peter Wieland and Karl Miescher at Ciba in 1950. mdpi.comnucleos.comwiktionary.org The original synthesis involved a Robinson annulation of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone. wikipedia.orgsmolecule.com This method, while effective for producing the racemic compound, did not provide access to a single enantiomer, which is often crucial for the synthesis of biologically active natural products. The dione (B5365651) contains the AB-ring structure of steroids, making it an attractive starting material for their synthesis. wikipedia.org Early synthetic work recognized its importance as an intermediate in the synthesis of natural products and its potential biological activity. uni.edu

The Hajos-Parrish-Eder-Sauer-Wiechert Reaction: A Landmark in Asymmetric Organocatalysis

A significant breakthrough in the synthesis of the this compound came in the early 1970s with the development of the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction. wikipedia.orgscilit.comchemeurope.com This reaction represented one of the first examples of a highly enantioselective organocatalytic transformation, marking a pivotal moment in the history of organic synthesis. nih.govthieme-connect.com It is an intramolecular aldol (B89426) reaction that provides access to optically active bicyclic ketones, including the this compound and the related Hajos-Parrish ketone. mdpi.comub.edu

The HPESW reaction was discovered independently by two research groups: Zoltan Hajos and David Parrish at Hoffmann-La Roche, and by Ulrich Eder, Gerhard Sauer, and Rudolf Wiechert at Schering AG. wikipedia.orgwikipedia.orgd-nb.infothieme-connect.com The reaction initially utilized the naturally occurring amino acid L-proline as a chiral catalyst to induce asymmetry in the cyclization of an achiral triketone precursor. wikipedia.orgwikipedia.orgd-nb.info

The mechanism of the proline-catalyzed aldol reaction has been a subject of considerable debate. nih.gov Several models have been proposed over the years. chemeurope.com An early proposal by Hajos in 1974 suggested a hemiaminal (or carbinolamine) intermediate. wikipedia.orgwikipedia.org Later, an enamine-based mechanism, analogous to the function of Class I aldolase (B8822740) enzymes, gained significant support. chemeurope.comnih.gov This mechanism involves the formation of an enamine between the ketone and proline, which then undergoes an intramolecular aldol reaction. chemeurope.comnih.gov Evidence from experiments using ¹⁸O-labeled water supported the enamine pathway, as the isotope was incorporated into the product. chemeurope.comnih.gov

Further mechanistic studies have investigated the role of the catalyst and co-catalysts in the reaction. ub.edu Density Functional Theory (DFT) calculations have been employed to elucidate the reaction pathway, suggesting that enamine formation and a subsequent dehydration step are rate-determining. unibo.it These computational studies also highlight the role of water as a proton shuttle, lowering the activation barriers for key steps. unibo.it The debate has also included whether one or two proline molecules are involved in the transition state, with evidence from kinetics and non-linear effects studies pointing towards the involvement of a single proline molecule. wikipedia.orgnih.gov

While L-proline was the original and a highly effective catalyst for the HPESW reaction, its use had some limitations, such as moderate enantioselectivity for the this compound under certain conditions, long reaction times, and the need for high-boiling point solvents. organic-chemistry.org This spurred research into the development of new and improved organocatalysts.

The evolution of catalysts has focused on improving efficiency, enantioselectivity, and broadening the substrate scope. Key developments include:

Primary Amine Catalysts: Simple chiral primary amines derived from amino acids have been shown to be highly efficient, providing excellent yields and high enantioselectivity with low catalyst loadings (as low as 1 mol%). organic-chemistry.org These catalysts can operate under solvent-free conditions, significantly increasing reaction rates. organic-chemistry.org

Proline Derivatives and Analogues: Various modifications to the proline structure have been explored. For instance, N-sulfonyl-binamprolinamide catalysts have been investigated, with computational and experimental studies revealing the importance of the catalyst's rigid structure and the role of acid co-catalysts in facilitating proton transfer. ub.eduresearchgate.net

Other Amino Acids: Other amino acids, such as L-phenylalanine, have been used, sometimes in the presence of a co-catalyst like camphorsulfonic acid, to synthesize analogues of the this compound. clockss.org

Diamines: Chiral diamines, such as (S)-2-(pyrrolidinylmethyl)pyrrolidine, have been employed as catalysts, with the remarkable observation that the addition of a Brønsted acid can invert the enantioselectivity of the product. clockss.org

The development of these diverse catalysts has not only improved the synthesis of the this compound but has also significantly contributed to the broader field of organocatalysis. thieme-connect.comacs.org

Table 1: Comparison of Catalysts for the Asymmetric Synthesis of this compound

| Catalyst | Typical Loading (mol%) | Co-catalyst/Solvent | Key Advantages |

| L-Proline | 3 - 47 | DMF, DMSO, or with acid co-catalyst | Readily available, inexpensive, foundational catalyst. wikipedia.orgwikipedia.orgd-nb.info |

| Chiral Primary Amines | 1 | Solvent-free | High efficiency, excellent yields, high enantioselectivity, fast reaction times. organic-chemistry.org |

| N-sulfonyl-binamprolinamide | Not specified | Acid co-catalyst | High enantioselectivity, mechanistic understanding aided by computation. ub.edu |

| (S)-2-(pyrrolidinylmethyl)pyrrolidine | Not specified | Brønsted acid | Inversion of enantioselectivity possible with co-catalyst. clockss.org |

Significance as a Chiral Building Block in Retrosynthetic Analysis

The optically active this compound is a versatile and highly valuable chiral building block in the total synthesis of a vast array of complex natural products. wikipedia.orgresearchgate.netrsc.org Its rigid bicyclic structure, containing multiple stereocenters and functional groups, makes it an ideal starting point for the construction of intricate molecular architectures. researchgate.netnih.gov

It has been employed in the synthesis of over 50 natural products, including:

Steroids: The this compound contains the AB-ring system of steroids, making it a common precursor for the synthesis of various steroidal compounds, including adrenosterone (B1665554) and contraceptives. wikipedia.orgsmolecule.com

Terpenoids: A large number of sesquiterpenoids and diterpenes have been synthesized starting from this ketone. wikipedia.org

Other Bioactive Molecules: Its use has been extended to the synthesis of compounds with a wide range of biological activities, such as anticancer, antimicrobial, antiviral, and antineurodegenerative properties. wikipedia.org A notable example is its use in the Danishefsky total synthesis of Taxol. wikipedia.org

The retrosynthetic analysis of many complex natural products often leads back to the this compound or its derivatives. The differential reactivity of its two carbonyl groups allows for selective transformations, and the α,β-unsaturated system provides a handle for further functionalization and the introduction of new stereocenters. researchgate.netmdpi.com This strategic importance has cemented the this compound's status as a cornerstone in the field of organic synthesis. rsc.org

Synthetic Methodologies for Wieland Miescher Ketone and Analogues

Traditional and Classical Synthetic Routes

The initial preparations of the Wieland-Miescher ketone relied on well-established chemical transformations, primarily the Robinson annulation, to construct the characteristic bicyclic framework. These methods, while effective in producing the racemic ketone, laid the groundwork for future innovations in stereoselective synthesis.

Robinson Annulation Strategies

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation. This strategy has been the most common and enduring approach for the synthesis of the this compound. wikipedia.org

The archetypal synthesis of the this compound involves the Robinson annulation of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone. wikipedia.orgwikipedia.orgchegg.com This reaction proceeds in a two-step sequence. First, a Michael addition occurs where the enolate of 2-methyl-1,3-cyclohexanedione attacks the β-carbon of methyl vinyl ketone. This is followed by an intramolecular aldol condensation of the resulting triketone intermediate, which, after dehydration, yields the this compound. study.com The original synthesis produced a racemic mixture of the ketone. wikipedia.org

The solvent system plays a critical role in the outcome of the Robinson annulation. In early syntheses, benzene (B151609) was a common solvent, often used in conjunction with a Dean-Stark apparatus to remove the water formed during the final dehydration step, thereby driving the reaction to completion. uni.edu The use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) has been shown to be effective, particularly in the context of asymmetric syntheses where it can prevent the isolation of the intermediate ketol, leading directly to the enedione. wikipedia.org More recently, ionic liquids have been explored as a recyclable and environmentally benign reaction medium for the L-proline catalyzed synthesis, with a butylpyridinium-based ionic liquid ([pyC4]NTf2) showing high yield and selectivity. ias.ac.in The choice of solvent can significantly impact reaction times, yields, and in the case of asymmetric variants, the enantioselectivity.

Asymmetric Synthesis of Enantiopure this compound

The demand for enantiomerically pure this compound as a chiral building block for the synthesis of complex natural products spurred the development of asymmetric synthetic methods. Organocatalysis has emerged as a particularly powerful tool in this endeavor.

Organocatalytic Approaches

The use of small organic molecules as catalysts to induce enantioselectivity represents a major advancement in the synthesis of the this compound. This approach, often referred to as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, has provided access to highly enantioenriched products. wikipedia.orgub.edu

The most prominent organocatalyst for this transformation is the amino acid L-proline. wikipedia.org In a seminal report, L-proline was used to catalyze the intramolecular aldol condensation of the prochiral triketone intermediate, leading to the formation of the this compound with high enantioselectivity. wikipedia.org The reaction is typically carried out in a polar aprotic solvent such as DMSO or DMF. wikipedia.org The proline catalyst operates by forming an enamine with the substrate, which then facilitates the asymmetric intramolecular aldol reaction.

Numerous studies have focused on optimizing the reaction conditions for the proline-catalyzed synthesis. For example, using a PEG-400 solvent system with 1 mol% L-proline has been shown to afford the this compound in 90% yield and 99% enantiomeric excess (ee), with the catalyst being recyclable up to eight times. ingentaconnect.com Similarly, the use of the ionic liquid [pyC4]NTf2 with 1 mol% L-proline provided the product in 88% yield and 93% ee. ias.ac.in

Beyond proline itself, a variety of proline-based and other chiral primary amine catalysts have been developed to further improve the efficiency and enantioselectivity of the synthesis. organic-chemistry.org For instance, N-tosyl-(Sa)-binam-L-prolinamide has been used as an effective organocatalyst in a solvent-free Robinson annulation, yielding the this compound in high yield (93%) and enantioselectivity (94% ee). researchgate.net These organocatalytic methods represent a significant step forward, providing a practical and scalable route to enantiopure this compound and its analogues. nih.gov

| Catalyst | Solvent | Yield (%) | ee (%) | Reference |

| L-proline (1 mol%) | PEG-400 | 90 | 99 | ingentaconnect.com |

| L-proline (1 mol%) | [pyC4]NTf2 | 88 | 93 | ias.ac.in |

| N-tosyl-(Sa)-binam-L-prolinamide (2 mol%) | Solvent-free | 93 | 94 | researchgate.net |

| Chiral primary amine | Solvent-free | up to 98 | up to 96 | organic-chemistry.org |

L-Proline Catalysis: Optimization and Limitations

The use of the amino acid L-proline as a chiral organocatalyst for the asymmetric synthesis of the this compound represents a landmark in organocatalysis. wikipedia.orgresearchgate.net This reaction, often referred to as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, involves an intramolecular aldol condensation of a trione (B1666649) precursor. wikipedia.orgclockss.org

Early work by Hajos and Parrish in 1971 demonstrated that L-proline could catalyze the enantioselective synthesis of the bicyclic ketol intermediate, which could then be dehydrated to form the optically active this compound. wikipedia.org The reaction was initially performed in anhydrous dimethylformamide (DMF) at ambient temperature. wikipedia.org Subsequent studies found that conducting the reaction in dimethyl sulfoxide (DMSO) leads directly to the enedione product. wikipedia.org

Optimization studies have shown that the catalyst loading, solvent, and temperature significantly impact the yield and enantioselectivity of the reaction. For instance, a one-pot procedure has been reported to yield the this compound with a 49% yield and 76% enantiomeric excess (ee). wikipedia.org Further research has focused on optimizing reaction parameters such as time and temperature, with one study finding that 1 mol% of L-proline was sufficient to achieve a good yield (88%) and high enantioselectivity (93% ee) at room temperature. ias.ac.in

Despite its success, L-proline catalysis has several limitations. The classical method often requires long reaction times and high-boiling point solvents. organic-chemistry.org Furthermore, while the cyclization of some substrates, like 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione to the Hajos-Parrish ketone, can achieve excellent enantioselectivity (93% ee), the synthesis of the this compound often results in lower enantioselectivity (around 71% ee). rsc.org Researchers have also explored various L-proline derivatives to improve catalytic efficiency, with some derivatives showing excellent results (up to 93% ee and 88% yield) at very low catalyst loadings (0.5-1 mol%) under solvent-free conditions. researchgate.net

Table 1: Effect of L-Proline and its Derivatives on WMK Synthesis

| Catalyst | Catalyst Loading (mol%) | Solvent | Time | Yield (%) | Enantiomeric Excess (ee, %) |

| L-Proline | 35 | - | - | 49 | 76 |

| L-Proline | 1 | [pyC4]NTf2 | - | 88 | 93 |

| L-Proline Derivative C04 | 0.5-1 | Solvent-free | 3h (microwave) | up to 88 | up to 93 |

| L-Proline Derivative D01 | 0.5-1 | Solvent-free | 3h (microwave) | up to 88 | up to 93 |

Amino-Acid-Derived Chiral Primary Amine Catalysts

To address the limitations of L-proline catalysis, researchers have developed chiral primary amines derived from amino acids as alternative organocatalysts. organic-chemistry.orgnih.gov These catalysts have demonstrated high efficiency and enantioselectivity in the synthesis of both the this compound and the Hajos-Parrish ketone. organic-chemistry.orgnih.gov

A significant advantage of these primary amine catalysts is their ability to promote the reaction under mild and often solvent-free conditions, leading to faster reaction times and improved selectivity. organic-chemistry.org For example, a simple chiral primary amine has been shown to catalyze the synthesis of the this compound and its analogues with high enantioselectivity (up to 96% ee) and excellent yields (up to 98%), even on a gram scale with a catalyst loading as low as 1 mol%. organic-chemistry.orgacs.org This represents one of the most efficient methods for preparing these important chiral building blocks. organic-chemistry.org

The use of these bio-inspired catalysts effectively overcomes some of the major drawbacks of the classical L-proline catalyzed reaction, such as moderate enantioselectivity for the this compound, long reaction durations, and the need for high-boiling solvents. organic-chemistry.org The protocol has been shown to be applicable to a variety of substrates, including those with phenyl and ester-containing triketones. organic-chemistry.org

N-Sulfonyl-Binamprolinamide Catalysis

Further advancements in organocatalysis for the synthesis of the this compound have been achieved through the use of N-sulfonyl-binamprolinamide catalysts. iciq.org These catalysts, in combination with a carboxylic acid co-catalyst, have been shown to provide high enantioselectivity, rivaling that of natural aldolase (B8822740) enzymes. iciq.org

Mechanistic studies, combining experimental and computational methods, have shed light on the role of the catalyst and co-catalyst. The prolinamide catalyst is responsible for lowering the reaction barrier and determining the stereochemical outcome of the product. iciq.org The carboxylic acid facilitates proton transfer steps during the reaction. iciq.org The structure of the BINAM backbone and the nature of the sulfonamide group are crucial for creating a rigid and well-defined catalytic pocket. iciq.org This pocket induces conformational changes in the triketone substrate, maximizing favorable interactions and leading to high enantioselectivity. iciq.org

Hydrazine-based Catalysts

Hydrazine-based catalysts have also been explored for their potential in the Robinson annulation reaction to produce this compound analogues. ucl.ac.uk Research in this area has built upon the success of catalysts like camphor (B46023) sulfonyl hydrazine (B178648) in other asymmetric reactions, such as the Diels-Alder and Michael addition reactions. ucl.ac.uk

Initial investigations into the use of commercially available and inexpensive dimethyl hydrazine dihydrochloride (B599025) as a catalyst for the Robinson annulation were conducted. ucl.ac.uk These studies aimed to leverage the potential of hydrazine derivatives to act as efficient organocatalysts for this key ring-forming reaction. ucl.ac.uk

Enantiodivergent Synthesis via Chiral Pyridinylmethylamine

A unique approach to the synthesis of this compound analogues involves the use of a single chiral pyridinylmethylamine catalyst to achieve an enantiodivergent outcome. clockss.orgcrossref.org This means that by simply adjusting the reaction conditions, either enantiomer of the product can be selectively synthesized using the same catalyst.

In one study, the intramolecular aldol reaction of a trione to form a this compound analogue with a seven-membered ring was mediated by a chiral pyridinylmethylamine derivative in the presence of trifluoroacetic acid (TFA). clockss.org It was observed that the amount of TFA added completely inverted the enantioselectivity of the reaction, although the enantiomeric excesses were moderate. clockss.org This phenomenon was attributed to a dynamic conformational change of the catalyst depending on the amount of acid present. clockss.org The basicity of the nitrogen atom on the pyridine (B92270) ring was found to be a critical factor for this enantiodivergent behavior. clockss.org

Biocatalytic Approaches

Biocatalysis offers an attractive alternative to traditional chemical methods for the synthesis of the this compound, leveraging the high selectivity and mild reaction conditions of enzymes.

Lipase-Catalyzed Robinson Annulation

Lipases, a class of versatile enzymes, have been investigated for their ability to catalyze the one-pot synthesis of the this compound via a Robinson annulation. mdpi.comresearchgate.net These enzymes, which are readily available from various sources, have shown "promiscuous" catalytic activity in non-aqueous media for a range of organic transformations. mdpi.comresearchgate.net

Initial screenings of commercially available lipase (B570770) preparations revealed that they could catalyze the synthesis of the this compound from 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone. mdpi.comresearchgate.net However, the initial product formation was minimal in the presence of lipases alone. mdpi.com Optimization experiments demonstrated that the inclusion of a basic co-catalyst, such as imidazole, was crucial for achieving higher yields of the this compound in the presence of a protein catalyst. mdpi.com This is in contrast to the L-proline catalyzed reaction, which does not require a co-catalyst. mdpi.com

Further investigations into the components of crude lipase preparations, such as porcine pancreatic lipase (PPL), have suggested that the observed catalytic activity may not solely originate from the lipase itself. researchgate.netpreprints.org Proteomic analysis has identified other proteins within these crude mixtures that may contribute to or be responsible for the catalysis. preprints.org Despite these findings, optimized procedures using crude lipase preparations have been developed. preprints.org However, the enantioselectivities achieved with lipase-catalyzed systems have generally been lower than those obtained with L-proline catalysis. mdpi.com For example, the enantiomeric excess of the this compound produced with a lipase/imidazole system in DMSO was substantially lower than that produced with L-proline. mdpi.com

Table 2: Comparison of Catalytic Systems for WMK Synthesis

| Catalytic System | Solvent | Co-catalyst | Enantiomeric Excess (ee) |

| L-Proline | DMSO | None | Higher |

| PPL/imidazole | DMSO | Imidazole | Substantially lower |

| PPL | MeOH | - | Slightly improved over PPL/imidazole in DMSO |

Metal-Catalyzed Asymmetric Syntheses

The asymmetric synthesis of the this compound has been extensively studied, with a predominant focus on organocatalytic methods, particularly those employing proline and its derivatives. rsc.org These organocatalytic approaches have proven to be highly effective in establishing the chiral scaffold of the molecule with high enantioselectivity.

In contrast, the application of metal-catalyzed asymmetric synthesis for the direct formation of the this compound is not as widely documented in the scientific literature based on available research. While transition metal catalysis is a cornerstone of modern asymmetric synthesis, its application to the specific Robinson annulation that forms the this compound appears to be a less explored area compared to the well-established organocatalytic routes. Further research may explore the potential of chiral metal complexes to catalyze this transformation, potentially offering alternative or improved synthetic pathways.

Novel Synthetic Strategies and Analogues

"Naked" Fluoride-Catalyzed Michael Additions

An alternative approach to the synthesis of the this compound involves the use of "naked" fluoride (B91410) as a catalyst for the crucial Michael addition step. This method utilizes the high basicity of fluoride ions when they are not strongly solvated. Typically, this is achieved by using a source of fluoride, such as potassium fluoride, in an aprotic solvent in the presence of a crown ether, like 18-crown-6. The crown ether complexes the potassium ion, leaving the fluoride ion "naked" and thus more reactive as a base catalyst.

Synthesis of Bis-nor this compound and Derivatives

The synthesis of analogues of the this compound with modified ring sizes has also been explored. One such analogue is the bis-nor this compound, which features a five-membered ring in place of the six-membered ring of the original structure. An efficient synthesis of this compound and its derivatives has been developed, starting from the commercially available 2-allyl-2-methylcyclopenta-1,3-dione.

This synthetic route provides access to a new class of bicyclic compounds that can serve as building blocks for the synthesis of other complex molecules. The development of synthetic pathways to such analogues expands the chemical space accessible from this compound-type structures.

Approaches to this compound Analogues with Modified Ring Systems

The versatile scaffold of the this compound has been utilized as a starting point for the synthesis of a variety of analogues with modified ring systems, including those incorporating heteroatoms. These modifications can lead to compounds with novel chemical and biological properties.

One area of investigation has been the synthesis of aza-Wieland-Miescher ketone analogues, where a nitrogen atom is incorporated into the bicyclic framework. For example, a recent review highlights the construction of nitrogen-containing rings on the this compound scaffold. One described strategy involves the transformation of the C-6 ketone into a thioacetal, which then undergoes a Fischer indole (B1671886) synthesis to yield an indole-fused analogue. Another approach involves the fusion of a pyridine ring at the C6–C7 positions. These strategies demonstrate the utility of the this compound as a versatile starting material for the synthesis of complex, nitrogen-containing heterocyclic systems. The synthesis of thia-Wieland-Miescher ketone analogues, containing a sulfur atom in the ring system, represents another potential avenue for the development of novel derivatives, though specific synthetic routes are less commonly reported.

Synthesis of C-8a WMK Analogues

The synthesis of this compound (WMK) analogues with substituents at the C-8a position (the tertiary carbon at the ring junction) is a key area of research, enabling the creation of diverse molecular scaffolds for various applications, including the total synthesis of complex natural products. The primary strategy for introducing diversity at this position is to start with a 2-substituted-1,3-cyclohexanedione, which then undergoes a Robinson annulation with methyl vinyl ketone. The nature of the 2-substituent on the starting dione (B5365651) dictates the identity of the C-8a substituent in the final WMK analogue.

Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in the synthesis of these analogues. For instance, the use of chiral prolinamide catalysts has been shown to be highly effective in the intramolecular aldol condensation step of the Robinson annulation, affording C-8a substituted WMK analogues in high yields and excellent enantiomeric excess. orgsyn.org

A streamlined and efficient methodology involves a two-step sequence that can be performed with high atom economy and low catalyst loading. orgsyn.org This approach has been successfully applied to the synthesis of a range of C-8a alkyl-substituted WMK analogues. The general scheme involves the Michael addition of a 2-alkyl-1,3-cyclohexanedione to methyl vinyl ketone to form an intermediate triketone, followed by an asymmetric intramolecular aldol cyclization. orgsyn.org

Detailed research findings for the synthesis of various C-8a WMK analogues are summarized in the interactive table below. This data highlights the versatility of the organocatalytic approach in accommodating different alkyl substituents at the C-8a position while maintaining high levels of stereocontrol. orgsyn.org A noteworthy example is the synthesis of the C-8a allyl derivative, a valuable building block for terpene synthesis, which was achieved in high yield and enantioselectivity. orgsyn.org

Table 1: Synthesis of C-8a this compound Analogues via Organocatalyzed Robinson Annulation orgsyn.org

| Starting Triketone | C-8a Substituent | This compound Analogue | Yield (%) | ee (%) |

| 2-methyl-2-(3-oxobutyl)cyclohexane-1,3-dione | Methyl | 8a-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione | 85 | 96 |

| 2-ethyl-2-(3-oxobutyl)cyclohexane-1,3-dione | Ethyl | 8a-ethyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione | 95 | 96 |

| 2-isopropyl-2-(3-oxobutyl)cyclohexane-1,3-dione | Isopropyl | 8a-isopropyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione | 90 | 97 |

| 2-allyl-2-(3-oxobutyl)cyclohexane-1,3-dione | Allyl | 8a-allyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione | 93 | 97 |

While the synthesis of C-8a alkyl-substituted analogues is well-established, the introduction of heteroatoms or electron-withdrawing groups at this position presents a greater synthetic challenge. For example, attempts to synthesize certain C-8a substituted WMK analogues via the traditional Robinson annulation have been reported to be unsuccessful in specific cases, necessitating the development of alternative synthetic routes. ucl.ac.uk

Reactivity and Derivatization of Wieland Miescher Ketone

Chemoselective Transformations of Carbonyl and Olefinic Moieties

The differential reactivity of the conjugated and non-conjugated carbonyl groups, as well as the carbon-carbon double bond in the Wieland-Miescher ketone, permits a variety of selective chemical modifications. These transformations include reductions, oxidations, protection and deprotection strategies, and addition reactions. nih.gov

The two carbonyl groups of the this compound exhibit different reactivities, enabling selective reduction. The non-conjugated ketone at the C-1 position can be selectively reduced with high chemo- and diastereoselectivity using sodium borohydride. rsc.org In contrast, the selective reduction of the conjugated C-7 carbonyl group is more challenging. rsc.org

Yeast-mediated reductions have also been explored, offering a method for kinetic resolution of racemic this compound. For instance, Torulaspora delbrueckii has been shown to selectively reduce the isolated carbonyl group of the (S)-enantiomer, leaving the (R)-enantiomer intact. nih.govacs.org This enzymatic approach provides access to both enantiomers in highly enriched forms. nih.govacs.orgresearchgate.net Other biocatalysts, such as those from a metagenomic collection of oxidoreductases, have also demonstrated the ability to perform kinetic resolutions on racemic WMK. researchgate.net

Catalytic hydrogenation of the double bond can also be achieved. For example, after dimethylation of the α-carbon atoms, the resulting compound can be hydrogenated using Adams' catalyst (PtO₂). rsc.org

Table 1: Selected Reduction Reactions of this compound and its Derivatives

| Reactant | Reagent(s) | Product(s) | Key Transformation |

|---|---|---|---|

| This compound | Sodium borohydride | C-1 reduced alcohol | Chemoselective reduction of the non-conjugated ketone rsc.org |

| (±)-Wieland-Miescher ketone | Torulaspora delbrueckii | (R)-Wieland-Miescher ketone and the corresponding (4aS,5S)-alcohol | Kinetic resolution via selective reduction of the (S)-enantiomer nih.govacs.org |

| Dimethylated WMK derivative | PtO₂ (Adams' catalyst) | Saturated alcohol | Catalytic hydrogenation of the double bond rsc.org |

The olefinic moiety of the this compound is susceptible to oxidation. Epoxidation of the enone functionality can be carried out using hydrogen peroxide to yield an epoxide. rsc.org This epoxide can then undergo selective opening. For instance, treatment with samarium(II) iodide (SmI₂) can open the epoxide to form a tertiary alcohol. rsc.org Dihydroxylation of the double bond is another possible transformation. rsc.org

The ketone functionalities can also be targeted. For example, silylation followed by oxidation can be used to introduce a ketone at a different position. rsc.org Biocatalytic oxidations have also been investigated, such as the Baeyer-Villiger oxidation of this compound by cyclohexanone (B45756) monooxygenase (CHMO). researchgate.net

Table 2: Selected Oxidation Reactions of this compound and its Derivatives

| Reactant | Reagent(s) | Product(s) | Key Transformation |

|---|---|---|---|

| This compound | Hydrogen peroxide | Epoxide | Epoxidation of the enone double bond rsc.org |

| This compound | Cyclohexanone monooxygenase (CHMO) | Lactone | Baeyer-Villiger oxidation researchgate.net |

| Silylated WMK derivative | Oxidizing agent | Ketone | Oxidation to introduce a new ketone functionality rsc.org |

The selective protection of one of the two carbonyl groups is a crucial strategy in the synthetic application of the this compound. The non-conjugated C-1 ketone can be selectively protected as a ketal using ethylene (B1197577) glycol and an acid catalyst like p-toluenesulfonic acid (PTSA) under reflux conditions. rsc.org This allows for subsequent reactions to be performed on the α,β-unsaturated ketone system.

Conversely, the conjugated C-7 ketone can be selectively converted to a ketal or a thioketal. rsc.org For instance, the use of ethanedithiol can protect the conjugated carbonyl group. nih.gov The choice of protecting group and reaction conditions allows for the selective derivatization of either carbonyl group. Deprotection is typically achieved through acid hydrolysis, regenerating the carbonyl group. libretexts.org It has been noted that under certain classical acetalization conditions (1,2-ethanediol and TsOH in refluxing benzene), partial racemization of enantiomerically pure this compound can occur. mdpi.comnih.gov

Table 3: Protection Strategies for this compound

| Carbonyl Group | Protecting Group Reagents | Protected Product |

|---|---|---|

| C-1 (non-conjugated) | Ethylene glycol, p-toluenesulfonic acid (PTSA) | Ketal at C-1 rsc.org |

| C-7 (conjugated) | Ethylene glycol, collidinium p-toluenesulfonate (CPTS) | Ketal at C-7 rsc.org |

| C-7 (conjugated) | Ethanedithiol | Thioketal at C-7 rsc.orgnih.gov |

The carbon-carbon double bond in the this compound is susceptible to electrophilic attack. nih.gov In an electrophilic addition reaction, the π electrons of the alkene act as a nucleophile, attacking an electrophile. libretexts.org This results in the formation of a carbocation intermediate, which is then attacked by a nucleophile to give the final addition product. libretexts.org While specific examples of electrophilic additions to the this compound itself are less commonly detailed in general reviews, this reactivity is a fundamental aspect of alkene chemistry and can be applied to the olefinic moiety of the WMK.

The carbonyl carbons of the this compound are electrophilic and thus reactive towards nucleophiles. libretexts.org Nucleophilic addition to the C-1 carbonyl has been demonstrated with various reagents. rsc.org For example, the addition of an allyl Grignard reagent or potassium acetylide results in the formation of the corresponding tertiary alcohols. rsc.org

The stereochemistry of the addition can be influenced by the reagents and conditions used. For instance, the use of trimethylsilyl (B98337) cyanide (TMSCN) with certain catalysts can lead to high diastereoselectivity in the formation of cyanohydrins. rsc.org The Corey-Chaykovsky protocol can be used for epoxidation at the C-1 carbonyl, which can then serve as a precursor for ring expansion reactions. rsc.org

Table 4: Selected Nucleophilic Addition Reactions to the C-1 Carbonyl of this compound

| Nucleophile | Product |

|---|---|

| Allyl Grignard reagent | Tertiary alcohol with an allyl group rsc.org |

| Potassium acetylide | Tertiary alcohol with an ethynyl (B1212043) group rsc.org |

| Trimethylsilyl cyanide (TMSCN) | Cyanohydrin rsc.org |

| Corey-Chaykovsky reagent | Epoxide rsc.org |

The α,β-unsaturated ketone system in the this compound is a classic Michael acceptor. In a Michael addition, a nucleophile (the Michael donor), typically an enolate, adds to the β-carbon of the conjugated system. uni.edumasterorganicchemistry.com This 1,4-conjugate addition is a powerful tool for carbon-carbon bond formation. The reaction proceeds via the formation of an enolate from the Michael donor, which then attacks the β-position of the α,β-unsaturated ketone. masterorganicchemistry.com The resulting enolate is subsequently protonated to yield the final product. masterorganicchemistry.com This reaction can be catalyzed by bases. uni.edu

Carbon-Carbon Bond-Forming Reactions

The this compound (WMK) is a highly versatile building block in organic synthesis, largely due to its bicyclic enedione framework which offers multiple sites for reactivity. rsc.orgrsc.org Its structure, featuring both a saturated and an α,β-unsaturated ketone, an angular methyl group, and several prochiral centers, allows for a diverse range of carbon-carbon bond-forming reactions. These transformations are fundamental for elaborating the core structure of WMK into more complex molecular architectures, serving as key steps in the total synthesis of numerous natural products, including terpenoids, steroids, and alkaloids. wikipedia.orgnih.gov

Alkylation Reactions

Alkylation of the this compound is a critical method for introducing carbon substituents. The presence of two distinct ketone functionalities necessitates careful control of regioselectivity. Generally, the saturated C1 ketone is more readily deprotonated to form an enolate compared to the conjugated C6 ketone. However, synthetic strategies often employ the selective protection of one carbonyl group to direct alkylation to a specific position.

A common approach involves the selective protection of the α,β-unsaturated ketone, often as a dithiolane, which allows for regioselective alkylation at the saturated ketone's α-position (C2). rsc.org Subsequent deprotonation and reaction with an alkyl halide introduce the desired substituent. The stereochemical outcome of this addition can often be controlled by the reaction conditions and the steric environment of the enolate.

Table 1: Examples of Regioselective Alkylation of this compound Derivatives

| Starting Material | Reaction Conditions | Alkylating Agent | Product Description |

| WMK C6-dithiolane | 1. Base (e.g., LDA) | Methyl Iodide | Introduction of a methyl group at the C2 position. |

| WMK C6-dithiolane | 1. Base (e.g., LDA) | Benzyl (B1604629) Bromide | Introduction of a benzyl group at the C2 position. |

| WMK C1-ketal | 1. Base (e.g., LDA) | Allyl Bromide | Introduction of an allyl group at the C7 position. |

This controlled alkylation is a foundational step in the synthesis of many steroid and terpenoid frameworks where specific substitution patterns are required. wikipedia.orgresearchgate.net

Ring-Expansion and Ring-Contraction Reactions

Modifying the core scaffold of the this compound through ring-expansion and ring-contraction reactions provides access to diverse and complex molecular architectures. These rearrangements are powerful tools for creating non-standard ring systems found in various natural products.

One of the most utilized ring-expansion methods is the Tiffeneau–Demjanov rearrangement. wikipedia.org This reaction typically involves the conversion of a cyclic ketone to a cyanohydrin, followed by reduction to a β-amino alcohol. Treatment of the amino alcohol with nitrous acid generates a diazonium ion, which then undergoes a concerted rearrangement with loss of nitrogen gas, resulting in a ring-expanded ketone. wikipedia.org Applying this sequence to a derivative of WMK can expand one of the six-membered rings to a seven-membered ring.

Ring contractions, though less common, can be achieved through mechanisms like the Favorskii rearrangement of α-halo ketone derivatives. These transformations allow for the synthesis of five-membered rings fused to the existing six-membered ring, significantly altering the molecular skeleton.

Introduction of Substituents at Alpha-Positions

Beyond simple alkylation, a variety of other substituents can be introduced at the alpha-positions of the ketone functionalities in the this compound. nih.gov These functionalizations are key for building advanced intermediates. The strategy often relies on the generation of a specific enolate, followed by trapping with a suitable electrophile.

For instance, α-hydroxylation can be achieved using oxidizing agents like molybdenum peroxide (MoOPH). Selenylation, by reacting an enolate with phenylselenyl chloride (PhSeCl), followed by oxidative elimination, is a classic method to introduce an α,β-unsaturation adjacent to the carbonyl group. rsc.org This process is particularly useful for creating new reactive sites within the molecule.

Table 2: Functionalization at Alpha-Positions of the this compound

| Position | Reagent(s) | Type of Reaction | Resulting Functionality |

| C2 | 1. LDA; 2. PhSeCl; 3. H₂O₂ | Selenylation-Oxidation | Introduction of a double bond between C2 and C3. |

| C7 | 1. KHMDS; 2. MoOPH | α-Hydroxylation | Introduction of a hydroxyl group at the C7 position. |

| C2 | 1. LDA; 2. N-Bromosuccinimide (NBS) | α-Halogenation | Introduction of a bromine atom at the C2 position. |

Organocuprate 1,4-Additions

The α,β-unsaturated ketone moiety in the this compound is an excellent Michael acceptor, making it highly susceptible to conjugate addition reactions. Organocuprates, also known as Gilman reagents, are soft nucleophiles that selectively perform 1,4-addition (conjugate addition) to enones, in contrast to harder organometallic reagents like Grignards, which tend to favor 1,2-addition to the carbonyl carbon. masterorganicchemistry.commdpi.com

This reaction is exceptionally useful for installing alkyl or aryl groups at the β-position (C5) of the enone system. The reaction proceeds via the formation of an enolate intermediate, which is then protonated during workup to yield the C5-substituted saturated ketone. libretexts.org This method is a cornerstone for building the carbon skeleton of many natural products, allowing for the stereocontrolled introduction of a substituent at a key position.

Table 3: Examples of Organocuprate Addition to this compound

| Organocuprate Reagent | Substituted Group | Position of Addition | Product Type |

| Lithium dimethylcuprate (Me₂CuLi) | Methyl | C5 | 5-methyl substituted decalin-1,6-dione |

| Lithium diphenylcuprate (Ph₂CuLi) | Phenyl | C5 | 5-phenyl substituted decalin-1,6-dione |

| Lithium di-n-butylcuprate ((n-Bu)₂CuLi) | n-Butyl | C5 | 5-n-butyl substituted decalin-1,6-dione |

Formation of Advanced Intermediates

The true value of the this compound in chemical synthesis is demonstrated by its role as a starting material for the construction of advanced intermediates, which are then carried forward to complete the total synthesis of complex molecules. wikipedia.orgresearchgate.net The reactions described above—alkylation, conjugate addition, and various functionalizations—are strategically combined to assemble key structural features.

For example, in the synthesis of steroids, the this compound constitutes the A and B rings of the steroid nucleus. wikipedia.org A sequence involving a 1,4-conjugate addition to install a side chain precursor at C5, followed by alkylation at C2 and a subsequent annulation reaction, can be used to construct the C and D rings, leading to a complete tetracyclic steroid core.

Similarly, in the realm of terpenoid synthesis, WMK is a frequent starting point. The Danishefsky total synthesis of Taxol, a highly complex diterpenoid, famously utilized the this compound as a chiral building block to establish the stereochemistry of a portion of the molecule. wikipedia.org Through a series of carefully orchestrated steps, the bicyclic ketone is transformed into a highly functionalized intermediate containing the requisite stereocenters and functional groups for subsequent elaborations. These examples highlight how WMK serves not just as a starting material, but as a foundational scaffold upon which molecular complexity is systematically built. researchgate.net

Applications in Total Synthesis of Natural Products and Bioactive Molecules

General Utility as a Versatile Synthon

The Wieland-Miescher ketone is a racemic bicyclic diketone that serves as a versatile synthon in the total synthesis of more than 50 natural products. wikipedia.org Its value stems from its characteristic bicyclic enedione framework, which provides a robust scaffold for further chemical modifications. rsc.orgresearchgate.net The structure contains the AB-ring system common to steroids, making it an especially attractive starting material for this class of compounds. wikipedia.org

Key structural features that contribute to its versatility include:

An α,β-unsaturated ketone

A non-conjugated ketone

An angular methyl group at a chiral center rsc.org

These features allow for a variety of chemical transformations, such as oxidation, reduction, and electrophilic or nucleophilic additions. nih.gov Chemists can selectively protect one of the two ketone groups to direct reactions to the other part of the molecule. nih.gov This high degree of functionality and stereochemical control has established the this compound as a cornerstone in the asymmetric synthesis of complex polycyclic frameworks. rsc.org

The development of enantioselective syntheses of WMK, notably using L-proline as an organocatalyst in a reaction known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, provides access to optically active enantiomers. wikipedia.org This is crucial for the synthesis of chiral natural products where specific stereochemistry is required for biological activity. wikipedia.org

Total Synthesis of Sesquiterpenoids

The this compound is widely employed as a starting material in the synthesis of sesquiterpenoids, a class of terpenes that consist of three isoprene (B109036) units. rsc.orgwikipedia.org Its pre-built bicyclic core provides a significant head start in assembling the often complex ring systems found in these natural products. The strategic placement of functional groups on the WMK skeleton allows for the systematic construction of additional rings and the introduction of various substituents characteristic of the target sesquiterpenoid. rsc.org

Total Synthesis of Diterpenoids

Similarly to sesquiterpenoids, the this compound is a key precursor for the total synthesis of diterpenoids, which are composed of four isoprene units. rsc.orgwikipedia.org The bicyclic frame of WMK can be elaborated to form the more complex polycyclic systems typical of diterpenes. rsc.org

A specific example of the application of this compound in diterpenoid synthesis is the total synthesis of ancistrofuran. wikipedia.orgchemeurope.com The synthesis utilizes an optically active enantiomer of the ketone as the starting material to establish the correct stereochemistry in the final natural product. wikipedia.org This highlights the importance of asymmetric routes to WMK for accessing stereochemically pure and biologically active target molecules.

Total Synthesis of Steroids and Triterpenoids

The structural similarity between the this compound and the A and B rings of the steroid nucleus makes it an exceptionally valuable starting material for the synthesis of steroids and triterpenoids. rsc.orgwikipedia.org Much of the research into synthetic methods involving WMK was driven by the pharmaceutical industry's search for efficient routes to medicinally important steroids, such as contraceptives, which flourished in the 1960s and 1970s. wikipedia.orgchemeurope.comchegg.com The ketone provides a foundational two-ring system that can be elaborated upon to construct the full tetracyclic core of steroids. uni.edu

The this compound is a key starting material for the synthesis of various steroids, including corticosteroids. One example is the synthesis of adrenosterone (B1665554), an androgenic steroid. ucla.edu The synthesis of glucocorticoid modulators, a class of corticosteroids, has also been explored starting from analogues of the this compound. ucl.ac.uk These synthetic efforts are significant as glucocorticoids have important anti-inflammatory effects, and developing selective modulators can help avoid the debilitating side effects associated with these drugs. ucl.ac.uk

The this compound is also a precursor in the laboratory synthesis of progesterone, a critical steroid hormone involved in the female reproductive cycle. uni.edusemanticscholar.org Progesterone is used medicinally as a contraceptive agent. semanticscholar.org The demand for alternative and efficient industrial syntheses of contraceptive steroids was a major impetus for the development of total synthesis strategies employing the this compound. wikipedia.orgchegg.com

Androgens

Androgens are a class of steroid hormones responsible for the development of male characteristics. The core structure of androgens, like all steroids, features a tetracyclic system. The this compound is an exceptionally valuable starting material in androgen synthesis because its structure corresponds to the A and B rings of the steroid nucleus. wikipedia.orgchemeurope.com Synthetic chemists can leverage the existing bicyclic framework of WMK, strategically adding the C and D rings to complete the characteristic steroid skeleton. This approach significantly streamlines the synthetic route, providing an efficient entry into this important class of bioactive molecules.

Adrenosterone

Adrenosterone is an androgenic steroid with a chemical structure that lends itself to synthesis from the this compound. The synthesis begins by utilizing the AB-ring system inherent in the WMK molecule. wikipedia.orgucla.edu Through a series of chemical reactions, the C and D rings of the steroid are constructed onto the WMK scaffold. This strategic use of WMK as a foundational building block exemplifies its utility in the total synthesis of complex steroidal compounds. chemeurope.com The development of synthetic routes to adrenosterone and other steroids was a major focus of chemical research in the mid-20th century, driving innovations in synthetic methodology involving WMK. wikipedia.orgchemeurope.com

Digitoxigenin

Digitoxigenin is the aglycone component of digitoxin, a cardiac glycoside. Its complex, polycyclic structure, featuring a lactone ring and multiple stereocenters, presents a significant synthetic challenge. Total synthesis strategies have been developed that utilize a chiral building block analogous to the this compound to construct the core of the molecule. A retrosynthetic analysis shows that the molecule can be disconnected into key fragments, where the C/D ring system is derived from a precursor readily accessible from WMK derivatives. davidmoore.org.uk The synthesis involves the coupling of an enone fragment (representing the A/B rings) with a functionalized bromide to form the complete tetracyclic core, demonstrating a convergent approach to this complex natural product. davidmoore.org.uk

Total Synthesis of Complex Alkaloids

The rigid, stereodefined structure of the this compound makes it an excellent starting material for the synthesis of complex alkaloids, which often feature intricate, polycyclic frameworks.

Heilonine

The synthesis involved several key transformations of the WMK core:

Selective Protection: The non-conjugated ketone of WMK was first protected as a monoketal. nih.govorganicchemistry.eu

C-H Functionalization: A visible-light-induced γ-hydroxylation was performed at the C6 position, a modern approach that avoids lengthy functional group manipulations. acs.orgnih.gov

Stereochemical Control: The resulting intermediate was isomerized to establish the crucial trans-hydrindane (B1202327) ring junction. nih.gov

Fragment Coupling: The elaborated AB-ring fragment derived from WMK was coupled with the DEF-ring system via a Stille carbonylative cross-coupling reaction. acs.orgnih.gov

Ring Formation: A final Nazarov cyclization was employed to construct the five-membered C ring, completing the hexacyclic core of heilonine. nih.govorganicchemistry.eu

| Heilonine Synthesis Summary | |

| Starting Material | This compound |

| Key Intermediate from WMK | Vinylstannane AB-ring fragment |

| Key Reactions | Selective monoketalization, γ-C–H hydroxylation, Stille cross-coupling, Nazarov cyclization |

| Longest Linear Sequence | 13 steps |

| Reference | Dai Group, 2024 |

Veratrum Alkaloids (e.g., Cyclopamine)

Veratrum alkaloids are a class of steroidal alkaloids known for their potent biological activity; cyclopamine, for instance, is a notable inhibitor of the hedgehog signaling pathway. organic-chemistry.org The enantioselective total synthesis of (–)-cyclopamine has been achieved using (S)-Wieland-Miescher ketone as the starting material for a key tricyclic fragment. nih.govresearchgate.net

In a convergent synthesis reported by the Baran group, the (S)-Wieland-Miescher ketone was elaborated to form the A/B/C ring system of cyclopamine. rsc.orgorganic-chemistry.org

The synthesis commenced with ketal protection of WMK, followed by enone isomerization and reduction to set the required stereochemistry. rsc.orgorganic-chemistry.org

A cyclopentenone annulation was then used to construct the C-ring onto the WMK-derived decalin core. rsc.org

This A/B/C fragment was further functionalized into a key iodide intermediate. organic-chemistry.org

In a convergent step, this iodide was coupled with a separately synthesized E/F fragment. rsc.org

Late-stage transformations, including a Tsuji-Trost cyclization to form the spirocyclic THF ring (D-ring) and a ring-closing metathesis, completed the synthesis. rsc.orgnih.gov

This work highlights a highly convergent strategy that leverages the chiral scaffold of WMK to efficiently access the complex architecture of Veratrum alkaloids. nih.gov

| Cyclopamine Synthesis Summary | |

| Starting Material | (S)-Wieland-Miescher Ketone |

| Key Intermediate from WMK | A/B/C Tricyclic Iodide Fragment |

| Key Reactions | Ketalization, Isomerization/Reduction, Cyclopentenone annulation, Tsuji-Trost cyclization, Ring-closing metathesis |

| Longest Linear Sequence | 16 steps |

| Reference | Baran Group, 2023 |

Other Biologically Active Compounds

The this compound's versatility extends to the synthesis of a broad spectrum of other biologically active compounds beyond steroids and alkaloids. chemeurope.comresearchgate.net It has been employed in the total synthesis of more than 50 natural products, including many terpenoids. wikipedia.orgchemeurope.com The compound's rich functionality allows for diverse synthetic modifications, including oxidations, reductions, and additions, making it a powerful tool for building molecular complexity. nih.govresearchgate.net

Notable examples of other bioactive molecules synthesized using WMK as a starting material include:

Taxol (Paclitaxel): In the Danishefsky total synthesis of this prominent anticancer drug, the optically active enantiomer of WMK was used as a starting material. wikipedia.orgchemeurope.com

Sesquiterpenes: A variety of sesquiterpenes, which exhibit diverse biological activities, have been synthesized from WMK and its analogs. Examples include warburganal, muzigadial, and albicanol. researchgate.net

Diterpenes: Bioactive diterpenes such as taxodione (B1682591) and pisiferic acid have also been successfully synthesized starting from the this compound. researchgate.net

Ancistrofuran: This compound is another example of a natural product synthesized using an optically active form of WMK. wikipedia.orgchemeurope.com

The widespread use of the this compound underscores its status as a cornerstone in the art of total synthesis, enabling the construction of molecules with significant biological and potential therapeutic relevance. rsc.org

This compound: A Cornerstone in Complex Molecule Synthesis

The this compound, a bicyclic enedione, stands as a versatile and pivotal starting material in the field of organic chemistry. Its rigid, well-defined stereochemical structure makes it an ideal chiral building block for the enantioselective synthesis of a wide array of complex natural products and bioactive molecules, including terpenoids, steroids, and alkaloids. This article explores its specific applications in the total synthesis of several notable compounds.

Mechanistic Studies and Computational Chemistry

Elucidation of Reaction Mechanisms

The primary route to the enantioselective synthesis of the Wieland-Miescher ketone is the Hajos-Parrish-Eder-Sauer-Wiechert reaction, an intramolecular aldol (B89426) reaction catalyzed by the amino acid L-proline. pnas.orgchemeurope.com The mechanism of this reaction has been a topic of considerable debate, leading to several proposed models over the years. pnas.orgunits.it

The Hajos-Parrish-Eder-Sauer-Wiechert reaction is a proline-catalyzed asymmetric aldol reaction that transforms an achiral triketone into the chiral bicyclic ketol intermediate of the this compound. chemeurope.comdbpedia.org Initial mechanistic proposals varied, with Hajos suggesting a hemiaminal intermediate in 1974. chemeurope.com However, subsequent research has largely converged on an enamine-based mechanism. pnas.orgchemeurope.comwikipedia.org

Key evidence for the enamine mechanism includes isotopic labeling studies. When the reaction is conducted in the presence of water enriched with the ¹⁸O isotope (H₂¹⁸O), the ¹⁸O label is incorporated into the carbonyl group of the product. chemeurope.com This observation is consistent with the hydrolysis of an enamine intermediate, a crucial step in the catalytic cycle, and rules out non-enamine pathways like the one initially proposed by Hajos. pnas.orgchemeurope.com

The currently accepted enamine catalytic cycle involves the following key steps:

Formation of an enamine intermediate between the proline catalyst and one of the ketone carbonyl groups of the triketone substrate. pnas.orgwikipedia.org

An intramolecular aldol addition, where the enamine attacks the other ketone carbonyl group, leading to the formation of a new carbon-carbon bond and the creation of the bicyclic ring system. acs.org

Hydrolysis of the resulting iminium ion to release the bicyclic ketol product and regenerate the proline catalyst. pnas.org

There has been significant discussion regarding the number of proline molecules involved in the transition state. The Agami mechanism, proposed in 1984, suggested the involvement of two proline molecules, one forming the enamine and the other acting as a proton shuttle. chemeurope.comwikipedia.org However, later studies, including kinetic analyses and the lack of a significant nonlinear effect, have provided strong evidence for a mechanism involving only a single proline molecule in the rate-determining step. pnas.orgwikipedia.org

The choice of catalyst is crucial for the efficiency and enantioselectivity of the this compound synthesis.

L-Proline : L-proline is a bifunctional catalyst, meaning both its secondary amine and carboxylic acid groups are essential for its catalytic activity. benthamdirect.com The secondary amine forms the key enamine intermediate with the substrate. wikipedia.org The carboxylic acid group is believed to play a crucial role in stabilizing the transition state through hydrogen bonding and facilitating proton transfer. chemeurope.com This dual functionality makes L-proline a highly effective and stereoselective catalyst for this transformation. benthamdirect.com

Chiral Primary Amines : Simple chiral primary amines derived from amino acids have also been shown to be highly effective catalysts for the synthesis of the this compound. organic-chemistry.orgnih.gov These catalysts can provide excellent yields and high enantioselectivity, often with lower catalyst loadings and shorter reaction times compared to proline. organic-chemistry.org Their efficacy stems from their ability to form enamine intermediates, similar to proline, while the chiral environment around the amine dictates the stereochemical outcome of the reaction. organic-chemistry.org

BINAM-sulfonamide : N-sulfonyl-binamprolinamide (BINAM-sulfonamide) catalysts are a more complex class of organocatalysts that have been successfully employed in the synthesis of the this compound. ub.eduiciq.org These catalysts create a rigid and well-defined chiral pocket. ub.eduiciq.org This structural rigidity is due to covalent and steric interactions within the catalyst framework. ub.edu The defined catalytic pocket induces conformational changes in the triketone substrate to maximize favorable interactions, leading to high levels of stereocontrol. ub.eduiciq.org The sulfonamide group and the BINAM backbone are both critical structural elements for achieving high enantioselectivity. ub.edu

Proton transfer is a critical step in the catalytic cycle, particularly in the formation and hydrolysis of the enamine intermediate and in the final dehydration of the aldol product. iciq.orgmasterorganicchemistry.com In proline catalysis, the carboxylic acid group of proline itself is thought to act as an internal acid, facilitating intramolecular proton transfer. acs.org

The addition of a co-catalyst, typically a carboxylic acid, can significantly impact the reaction. iciq.org Experimental and computational studies have shown that the role of the carboxylic acid co-catalyst is to facilitate proton transfer steps throughout the reaction mechanism. ub.eduiciq.org This can lead to lower reaction barriers and, in some cases, improved enantioselectivity. iciq.org The effectiveness of the co-catalyst can be dependent on its pKa value. researchgate.net For instance, in reactions catalyzed by BINAM-sulfonamide, benzoic acid has been identified as an effective co-catalyst. researchgate.net

Computational Modeling and Simulation

Computational chemistry has become an indispensable tool for gaining a deeper understanding of the reaction mechanism and the origins of stereoselectivity in the synthesis of the this compound.

Density Functional Theory (DFT) calculations have been extensively used to model the reaction pathway of the Hajos-Parrish-Eder-Sauer-Wiechert reaction. rsc.org These calculations have been instrumental in:

Confirming that the enamine-mediated pathway is energetically more favorable than other proposed mechanisms. ub.edu

Identifying the structures of key intermediates and transition states along the reaction coordinate. acs.org

Analyzing the role of the catalyst and co-catalyst in lowering the activation energies of the reaction steps. iciq.org

DFT studies have provided detailed insights into the transition state of the carbon-carbon bond-forming step, which is often the rate-determining and stereodifferentiating step. acs.org These models have shown that the chair-like transition states are generally lower in energy than boat-like transition states. acs.org

The origin of the high enantioselectivity observed in the organocatalyzed synthesis of the this compound has been a primary focus of computational studies. ub.eduiciq.org DFT calculations have revealed that the stereochemical outcome is determined by the relative energies of the different transition states leading to the possible stereoisomers. acs.org

Key findings from these computational investigations include:

Role of Hydrogen Bonding : In proline-catalyzed reactions, hydrogen bonding between the carboxylic acid group of the catalyst and the forming alkoxide in the transition state provides significant stabilization. acs.org This interaction is crucial for differentiating the energies of the competing transition states and thus for achieving high enantioselectivity. acs.org

Steric Interactions : The chiral environment created by the catalyst directs the substrate to adopt a specific conformation in the transition state. Steric repulsion between the substrate and the catalyst disfavors certain transition states, leading to the preferential formation of one enantiomer. ub.edu

Catalyst Conformation : For more complex catalysts like BINAM-sulfonamide, computational studies have shown that the rigid, well-defined catalytic pocket forces the substrate into a specific orientation to maximize favorable interactions, thereby dictating the stereochemical outcome with high fidelity. ub.eduiciq.org

The combination of experimental and computational studies has provided a detailed and nuanced understanding of the factors controlling the synthesis of the this compound, contributing significantly to the broader field of asymmetric organocatalysis. ub.eduresearchgate.net

Conformational Analysis of Catalytic Systems

Computational and experimental studies have provided significant insights into the conformational dynamics of catalytic systems used in the synthesis of the this compound. These investigations have been crucial in understanding the origins of stereoselectivity in organocatalyzed Robinson annulations.

A key area of focus has been the use of proline-based organocatalysts, which exhibit functional similarities to Type I aldolase (B8822740) enzymes. ub.edu Mechanistic studies on N-sulfonyl-binamprolinamide catalysis, for instance, have combined experimental and computational tools to elucidate the reaction mechanism. ub.eduiciq.orgresearchgate.net These studies have revealed that the high enantioselectivity observed rivals that of enzymatic aldolases. ub.eduiciq.orgresearchgate.net

Computational models have demonstrated that the prolinamide catalyst plays a dual role: it lowers the reaction energy barrier and dictates the stereochemical outcome of the product. ub.eduiciq.org The presence of a carboxylic acid co-catalyst is also critical, as it facilitates the proton transfer steps necessary for the reaction to proceed efficiently. ub.eduiciq.org

Further computational analysis has highlighted the importance of the catalyst's structural rigidity. The BINAM (1,1'-binaphthyl-2,2'-diamine) backbone and the sulfonamide group of the catalyst create a well-defined and rigid catalytic pocket. ub.eduiciq.org This pocket induces specific conformational changes in the triketone substrate, forcing it to adopt a conformation that maximizes favorable covalent and steric interactions within the active site, thus leading to high stereocontrol. ub.eduiciq.org

Experimental modifications to the catalyst structure have corroborated these computational findings. For example, altering the sulfonamide group has a discernible impact on the enantioselectivity of the reaction. An interesting observation is the effect of aromaticity on the catalyst's performance. Increasing the number of aromatic rings, as seen in a binaphthyl-substituted catalyst, led to an increase in enantiomeric excess compared to a tosylamide-based catalyst. Conversely, replacing the aromatic group with a smaller methyl group resulted in a decrease in enantioselectivity. ub.edu

Table 1: Effect of Catalyst Modification on Enantioselectivity in this compound Synthesis

| Catalyst Number | Sulfonamide Group Modification | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 3 | Tosylamide | 95 | 90 |

| 5 | Binaphthyl | 99 | 94 |

| 7 | Methyl | 99 | 86 |

Comparison with Biocatalysis and Enzyme Mimicry

The synthesis of the this compound has also been explored through biocatalytic routes, offering a comparison to traditional organocatalysis and providing insights into enzyme mimicry. ub.edu While organocatalysis offers advantages like simplicity and ease of catalyst modification, biocatalysis presents a potentially "greener" alternative. ub.edumdpi.com

Researchers have investigated the use of enzymes, particularly lipases, as biocatalysts for the one-pot Robinson annulation synthesis of the this compound from 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone. mdpi.comresearchgate.netresearchgate.net Lipases are known for their "promiscuous" catalytic activity in organic solvents, making them candidates for a range of organic transformations beyond their native functions. mdpi.comresearchgate.netresearchgate.net

In one study, a library of commercially available lipases was screened for their ability to catalyze the formation of the this compound. mdpi.comresearchgate.netresearchgate.net The initial screening revealed that lipases alone produced minimal product. However, the inclusion of a basic co-catalyst was found to be essential for achieving higher yields. mdpi.com This contrasts with the L-proline catalyzed reaction which does not require a co-catalyst. mdpi.com

While biocatalytic methods using lipase (B570770) preparations were successful in producing the this compound, the enantioselectivities achieved were generally lower than those obtained with established organocatalysts like L-proline. mdpi.com For instance, the enantiomeric excess of the product from a porcine pancreatic lipase (PPL)/imidazole system in DMSO was substantially lower than that from L-proline catalysis. mdpi.com Interestingly, further investigation into the crude lipase preparations suggested a non-lipolytic origin for the observed catalytic activity, indicating that other proteins present in the commercial preparations may be responsible for the catalysis. mdpi.comresearchgate.netresearchgate.net

The promiscuous activity of lipases in this context is thought to be due to their role in facilitating both the initial Michael addition and the subsequent intramolecular aldol condensation steps of the Robinson annulation. researchgate.net Beyond lipases, other enzymes such as oxidoreductases have been used for the kinetic resolution of the racemic this compound, further demonstrating the potential of biocatalysis in this area. researchgate.net

Table 2: Screening of Lipases for this compound Synthesis

| Entry | Catalyst | Solvent | Co-catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | L-proline | DMSO | None | High | High |

| 2 | Porcine Pancreatic Lipase (PPL) | DMSO | Imidazole | Moderate | Low |

| 3 | Porcine Pancreatic Lipase (PPL) | Methanol | Imidazole | - | Slightly Improved |

| 4 | Lipase L1 | Methanol | None | Minimal | - |

| 5 | Lipase L3 | Methanol | None | Minimal | - |

| 6 | Lipase L7 | Methanol | None | Minimal | - |

Challenges and Future Directions in Wieland Miescher Ketone Research

Improving Enantioselectivity and Scalability in Synthesis

A primary and persistent challenge in WMK synthesis has been achieving high enantioselectivity in a scalable manner. The seminal proline-catalyzed Hajos-Parrish-Eder-Sauer-Wiechert reaction, while groundbreaking, historically provided moderate enantioselectivity for WMK (71–74% ee), which was notably lower than for the related Hajos-Parrish ketone (93% ee). rsc.orgucl.ac.uk This discrepancy has fueled extensive research into overcoming this limitation.

Development of Novel Catalytic Systems

The quest for improved enantioselectivity and efficiency is intrinsically linked to the development of new catalysts. While L-proline remains a benchmark, a diverse array of more sophisticated organocatalysts and biocatalytic systems have been explored.